2,2-dimethyl-2-(methylcarbamoyl)acetic acid
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Overview
Description
2,2-dimethyl-2-(methylcarbamoyl)acetic acid, also known by its IUPAC name N,2,2-trimethyl-3-oxo-beta-alanine, is a compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound is characterized by its unique structure, which includes a carbamoyl group attached to a dimethyl-substituted acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2-(methylcarbamoyl)acetic acid typically involves the reaction of dimethylmalonic acid with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-2-(methylcarbamoyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-2-(methylcarbamoyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-2-(methylcarbamoyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and influence metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylacetic acid: Lacks the carbamoyl group, making it less versatile in chemical reactions.
N-methyl-2,2-dimethylpropionamide: Similar structure but different functional groups, leading to different reactivity and applications.
2,2-dimethyl-3-oxobutanoic acid: Contains a keto group instead of a carbamoyl group, resulting in different chemical properties.
Uniqueness
2,2-dimethyl-2-(methylcarbamoyl)acetic acid is unique due to its combination of a carbamoyl group and a dimethyl-substituted acetic acid moiety. This structure provides the compound with distinct chemical reactivity and a wide range of applications in various fields .
Properties
CAS No. |
109234-02-8 |
---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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